Nelonemdaz

Vue d'ensemble

Description

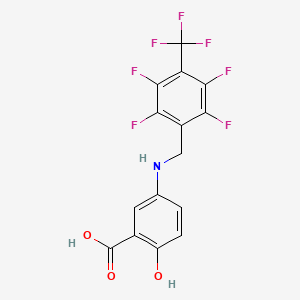

Neu2000, également connu sous le nom d'acide 2-hydroxy-5-(2,3,5,6-tétrafluoro-4-trifluorométhyl-benzylamino)-benzoïque, est un nouveau composé dérivé de l'aspirine et de la sulfasalazine. Il s'agit d'un agent neuroprotecteur multi-cibles conçu pour prévenir à la fois l'excitotoxicité médiée par le récepteur N-méthyl-D-aspartate et le stress oxydatif. Neu2000 a montré un potentiel significatif dans la protection contre la mort cellulaire neuronale dans divers modèles de lésion cérébrale ischémique et de lésion de la moelle épinière .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Neu2000 est synthétisé par une série de réactions chimiques à partir de l'aspirine et de la sulfasalazineLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle : La production industrielle de Neu2000 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus consiste à optimiser les conditions de réaction pour maximiser le rendement et la pureté. Cela comprend l'utilisation de réacteurs à haut rendement, des techniques de purification telles que la cristallisation et la chromatographie, ainsi que des mesures strictes de contrôle de la qualité pour assurer la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Neu2000 subit diverses réactions chimiques, notamment:

Oxydation : Neu2000 peut subir des réactions d'oxydation, en particulier en présence d'espèces réactives de l'oxygène, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire dans des conditions spécifiques, modifiant potentiellement les groupes fonctionnels sur le cycle benzyle.

Substitution : Neu2000 peut participer à des réactions de substitution, où les groupes fonctionnels sur le cycle benzyle sont remplacés par d'autres groupes.

Réactifs et conditions courants:

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles à des températures et des conditions de pH contrôlées.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés oxydés, réduits et substitués de Neu2000, chacun ayant des propriétés chimiques distinctes et des activités biologiques potentielles .

4. Applications de la recherche scientifique

Neu2000 a une large gamme d'applications de recherche scientifique, notamment:

Chimie : Neu2000 est utilisé comme composé modèle pour étudier les agents neuroprotecteurs multi-cibles et leurs propriétés chimiques.

Biologie : Dans la recherche biologique, Neu2000 est utilisé pour étudier ses effets sur la mort cellulaire neuronale, le stress oxydatif et l'excitotoxicité.

Médecine : Neu2000 s'est révélé prometteur dans le traitement des lésions cérébrales ischémiques, des lésions de la moelle épinière et d'autres affections neurodégénératives.

5. Mécanisme d'action

Neu2000 exerce ses effets par un double mécanisme d'action:

Antagonisme du récepteur N-méthyl-D-aspartate : Neu2000 bloque sélectivement les récepteurs N-méthyl-D-aspartate, empêchant l'excitotoxicité causée par la libération excessive de glutamate et l'afflux de calcium.

Activité antioxydante : Neu2000 agit comme une puissante molécule de piégeage de spin, éliminant les radicaux libres et réduisant le stress oxydatif.

Applications De Recherche Scientifique

Clinical Research Findings

Numerous clinical trials have explored the efficacy and safety of nelonemdaz in patients with acute ischemic stroke. Below are key studies and their findings:

RODIN Trial

- Objective : To assess the efficacy of this compound in reducing stroke-related disability.

- Design : Double-blinded, randomized, placebo-controlled trial involving 496 patients.

- Results : Preliminary data indicated a favorable shift in modified Rankin Scale (mRS) scores at 90 days, suggesting improved functional outcomes for this compound-treated patients compared to placebo .

SONIC Trial

- Objective : Evaluate the safety and efficacy of this compound when administered with endovascular thrombectomy.

- Participants : 209 moderate to severe ischemic stroke patients.

- Outcomes : Significant improvements were noted in functional independence (mRS score 0-2) at 90 days. The odds ratio for achieving favorable outcomes was reported as 2.2 (p<0.05) compared to placebo .

ENIS Trial

- This ongoing trial aims to further validate the findings from previous studies and expand on the therapeutic benefits observed with this compound in a larger cohort of patients treated within eight hours of symptom onset .

Statistical Analysis and Efficacy

The efficacy of this compound has been quantified using the modified Rankin Scale, which measures functional independence post-stroke. In various studies:

- The proportion of patients achieving mRS scores of 0-2 improved significantly with this compound treatment compared to placebo groups. For instance, in one study, mRS scores indicating functional independence rose from 50% in the placebo group to approximately 68% in the this compound group .

Comparison with Other Neuroprotectants

This compound stands out due to its unique dual action, combining NMDA receptor antagonism with antioxidant properties. This contrasts with other neuroprotectants like:

- Salfaprodil : Another NR2B-selective antagonist but lacks the antioxidant capability.

- Edaravone : Primarily a hydroxyl radical scavenger without NMDA receptor modulation.

| Compound | Mechanism of Action | Clinical Application |

|---|---|---|

| This compound | NR2B-selective NMDA antagonist + antioxidant | Acute ischemic stroke |

| Salfaprodil | NR2B-selective NMDA antagonist | Neuroprotection |

| Edaravone | Hydroxyl radical scavenger | Acute ischemic stroke (Japan/China) |

Case Studies and Observations

Several case studies have documented individual patient responses to this compound:

Mécanisme D'action

Neu2000 exerts its effects through a dual mechanism of action:

N-methyl-D-aspartate Receptor Antagonism: Neu2000 selectively blocks N-methyl-D-aspartate receptors, preventing excitotoxicity caused by excessive glutamate release and calcium influx.

Antioxidant Activity: Neu2000 acts as a potent spin trapping molecule, scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Neu2000 est unique dans son mécanisme d'action double, combinant l'antagonisme du récepteur N-méthyl-D-aspartate avec l'activité antioxydante. Des composés similaires comprennent:

Mémanine : Un antagoniste du récepteur N-méthyl-D-aspartate utilisé dans le traitement de la maladie d'Alzheimer.

Edaravone : Un capteur de radicaux libres utilisé dans le traitement de la sclérose latérale amyotrophique.

Sulfasalazine : Un médicament anti-inflammatoire avec certaines propriétés neuroprotectrices.

Comparé à ces composés, Neu2000 offre une neuroprotection accrue en ciblant à la fois l'excitotoxicité et le stress oxydatif, ce qui en fait un candidat prometteur pour le traitement de diverses affections neurologiques .

Activité Biologique

Nelonemdaz, also known as Neu2000, is a novel neuroprotective compound that has garnered significant attention for its potential in treating acute ischemic stroke. Its unique mechanism of action involves dual functionality as both a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and a potent antioxidant. This article presents a detailed examination of the biological activity of this compound, highlighting its efficacy, safety profiles, and key research findings from clinical trials.

This compound acts on two critical pathways involved in neuronal injury during ischemic events:

- NMDA Receptor Antagonism : By selectively inhibiting the NR2B subunit of NMDA receptors, this compound mitigates excitotoxicity—a process where excessive glutamate leads to neuronal death.

- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress and subsequent neuronal damage that occurs during the reperfusion phase following ischemic stroke.

Clinical Trials and Efficacy

Recent clinical studies have provided compelling evidence for the efficacy of this compound in improving functional outcomes for stroke patients. The following table summarizes key findings from Phase II and ongoing Phase III trials:

ENIS-3 Trial

The ENIS-3 trial investigated the safety and efficacy of this compound in patients treated with thrombolytics or endovascular thrombectomy within eight hours of stroke onset. Preliminary results indicated that patients receiving this compound had significantly better functional outcomes compared to those receiving placebo, with a marked increase in patients achieving mRS scores indicative of minimal or no disability .

SONIC Study

In the SONIC study, patients undergoing endovascular thrombectomy were randomized to receive either this compound or placebo. Results showed a substantial improvement in functional independence at 90 days post-treatment, with higher rates of near-complete recovery observed in both low and high-dose groups compared to placebo .

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. Notably:

Propriétés

IUPAC Name |

2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F7NO3/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26/h1-3,23-24H,4H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABROHXUHNHQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640290-67-1 | |

| Record name | Nelonemdaz [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640290671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NELONEMDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6PKI8CQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.